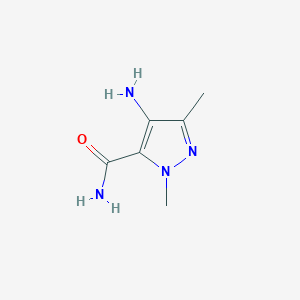

4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide

Beschreibung

BenchChem offers high-quality 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-amino-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-4(7)5(6(8)11)10(2)9-3/h7H2,1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEONVQIUBKEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550512 | |

| Record name | 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59023-32-4 | |

| Record name | 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the C₆H₁₀N₄O Pyrazole Derivative: Physicochemical Properties, Characterization, and Therapeutic Potential

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1] This guide provides a comprehensive technical overview of pyrazole derivatives possessing the molecular formula C₆H₁₀N₄O. We will delve into the fundamental physicochemical properties, including a detailed calculation of the molecular weight and an exploration of structural isomerism, with a specific focus on the representative isomer 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. This document outlines validated, step-by-step protocols for the synthesis, purification, and spectroscopic characterization of these compounds, explaining the scientific rationale behind key procedural choices. Furthermore, we explore the vast therapeutic potential of this compound class, grounded in the well-documented biological activities of pyrazole scaffolds in drug discovery.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of C₆H₁₀N₄O pyrazole derivatives in their work.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] First synthesized in 1883, this scaffold has become a "privileged structure" in medicinal chemistry due to its metabolic stability and versatile synthetic accessibility.[1][5] The pyrazole core is a key pharmacophore in a range of successful drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil, highlighting its therapeutic significance.[1][6]

The molecular formula C₆H₁₀N₄O represents a specific class of substituted pyrazoles. It is critical to recognize that a single molecular formula can correspond to multiple structural isomers, each with potentially distinct chemical and biological properties.[7] This guide will use 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide (PubChem CID: 7017548) as a primary example for detailed analysis due to its public documentation.[8] Other known isomers include 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide, demonstrating the structural diversity achievable with this formula.[9]

Physicochemical and Structural Properties

A precise understanding of a compound's molecular weight and structure is fundamental to all subsequent experimental work.

Molecular Formula and Weight Calculation

The molecular weight is calculated by summing the atomic weights of the constituent atoms.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Nitrogen | N | 4 | 14.007 | 56.028 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 154.173 |

The exact monoisotopic mass is 154.08546 g/mol .

Chemical Structure of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide

The structure of our reference isomer features a pyrazole ring substituted at the 1, 3, and 4 positions. The carboxamide group at position 3 is crucial for potential hydrogen bonding interactions with biological targets.

Caption: Structure of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide.

Synthesis and Purification Workflow

The synthesis of functionalized pyrazoles is well-established, most commonly involving the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophile compound.[10]

Experimental Protocol: Synthesis

This protocol is a representative method adapted from established literature for producing polysubstituted pyrazoles.[10] The causality behind this choice is its high regioselectivity and use of readily available starting materials.

Objective: To synthesize 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide.

Materials:

-

Substituted hydrazine precursor (e.g., Methylhydrazine)

-

A suitable β-ketoester or equivalent 1,3-dicarbonyl precursor

-

Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve the 1,3-dicarbonyl precursor (1.0 eq) in absolute ethanol.

-

Hydrazine Addition: Add methylhydrazine (1.1 eq) to the solution dropwise at room temperature. Rationale: Adding the hydrazine slowly controls the initial exothermic reaction.

-

Catalysis: Add a catalytic amount of glacial acetic acid (approx. 5 mol%). Rationale: The acid catalyzes the initial condensation and subsequent cyclization steps, increasing the reaction rate.

-

Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Isolation: The crude product may precipitate upon cooling or concentration. If not, perform an aqueous workup by adding deionized water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Purification is essential to remove unreacted starting materials and side products. Flash column chromatography is the standard method for this purpose.[11]

Objective: To purify the crude product by flash column chromatography.

Materials:

-

Silica gel (stationary phase)

-

Hexane and Ethyl Acetate (mobile phase)

-

TLC plates and chamber

-

Glass column and collection tubes

Procedure:

-

TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude product in various hexane/ethyl acetate ratios. The ideal system provides a clear separation between the product spot and impurities, with a product Rf value between 0.2 and 0.4.

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped. Rationale: A well-packed column is critical for achieving high-resolution separation.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

-

Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 90:10 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC analysis. Rationale: A gradient elution ensures that lower polarity impurities elute first, followed by the product, and then higher polarity impurities, maximizing separation efficiency.

-

Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole derivative.

Synthesis and Purification Workflow Diagram

Caption: General workflow for the synthesis and purification of pyrazole derivatives.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.[12][13] Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound. Methodology:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole).

-

Acquire the mass spectrum in positive ion mode. Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 155.0929. The high-resolution mass should match the calculated exact mass, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms.[14]

¹H NMR Spectroscopy:

-

Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer. Expected Signals for 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide:

-

Singlets for the two N-methyl groups.

-

A signal for the pyrazole ring proton.

-

Broad signals for the NH and NH₂ protons. Expert Insight: The NH proton signals in pyrazoles can be broad or even absent due to rapid chemical exchange with residual water or tautomerism.[14] This is a known characteristic and not necessarily an indicator of an impure sample.

¹³C NMR Spectroscopy:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum. Expected Signals: Six distinct carbon signals corresponding to the two methyl groups, the three pyrazole ring carbons, and the carbonyl carbon of the carboxamide group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the presence of specific functional groups.[15]

Methodology:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Acquire the spectrum from 4000 to 400 cm⁻¹. Expected Characteristic Absorption Bands:

-

~3400-3200 cm⁻¹: N-H stretching vibrations from the amine and amide groups.

-

~2950 cm⁻¹: C-H stretching from the methyl groups.

-

~1650 cm⁻¹: C=O stretching (Amide I band), a strong and sharp peak.

-

~1580 cm⁻¹: C=N and C=C stretching from the pyrazole ring.

-

~1550 cm⁻¹: N-H bending (Amide II band).

Applications in Drug Discovery

Pyrazole derivatives are renowned for their broad spectrum of biological activities, making them highly valuable in pharmaceutical research.[3][5]

Known Biological Activities

The pyrazole scaffold has been successfully incorporated into agents with diverse therapeutic actions, including:

-

Anti-inflammatory and Analgesic [3]

-

Anticancer [2]

-

Antimicrobial and Antifungal [1]

-

Antiviral [3]

-

Anticonvulsant [2]

Potential Mechanism of Action: Kinase Inhibition

Many pyrazole-containing drugs function as kinase inhibitors.[6] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The pyrazole ring can act as a stable scaffold that correctly orients substituents to fit into the ATP-binding pocket of a target kinase, blocking its activity and disrupting downstream signaling.

Caption: Hypothetical inhibition of a kinase signaling pathway by a C₆H₁₀N₄O pyrazole derivative.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling pyrazole derivatives.[16]

-

Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Personal Protective Equipment (PPE):

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[17]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[17]

Conclusion

The pyrazole derivative with the molecular formula C₆H₁₀N₄O represents a class of compounds with significant potential in scientific research and drug development. This guide has provided a foundational framework for understanding its physicochemical properties, established robust protocols for its synthesis and characterization, and contextualized its potential within the broader landscape of medicinal chemistry. The versatility of the pyrazole scaffold ensures that its derivatives will continue to be a fertile ground for the discovery of novel therapeutic agents.

References

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18). Royalchem.

- Zhang, Y., Wu, C., Zhang, N., Fan, R., Ye, Y., & Xu, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.

- Kumar, V., Kaur, K., & Kumar, S. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(23), 2111-2131.

- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (n.d.).

- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF. (n.d.). Scribd.

- Essential Safety and Handling Guide for Methyl Pyrazole Deriv

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.

- Pyrazole SDS, 288-13-1 Safety D

- 194 recent advances in the synthesis of new pyrazole deriv

- Patole, S. S. (2024). Synthesis of Pyrazole Derivatives A Review.

- Pyrazoles - SV ChemBioTech. (n.d.). SV ChemBioTech.

- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(13), 1225-1251.

- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 26-30.

- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024, April 1). International Journal of Pharmaceutical Sciences and Research.

- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu

- El-Malah, A. A., Alanazi, A. M., & Al-Mahmoudy, A. M. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6484.

- Mihalache, G., Tătăru, A. M., Pânzariu, A., Isvoranu, G., Vlase, M., Gînju, C., Tătandoi, M. S., Limban, C., & Nițulescu, G. M. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 25(23), 12975.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.

- (a) The three protonated isomers of pyrazole and their PM3 standard... - ResearchGate. (n.d.).

- Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

- 1H-Pyrazole, 5-methoxy-1,3-dimethyl- - the NIST WebBook. (n.d.). NIST.

- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed. (2024, July 19). PubMed.

- 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide | C6H10N4O | CID 7017548 - PubChem. (n.d.). PubChem.

- Technical Support Center: Spectroscopic Analysis of Pyrazoles - Benchchem. (n.d.). Benchchem.

- (3,5-dimethyl-1H-pyrazol-4-yl)methanol - PubChem. (n.d.). PubChem.

- Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica. (n.d.). Britannica.

- Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science. (n.d.). ScienceDirect.

- Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses - PMC. (2022, August 22). PMC.

- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC. (2025, October 13). PMC.

- Column chromatography conditions for separating pyrazole isomers - Benchchem. (n.d.). Benchchem.

- Panday, A., & Kumar, R. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.

- 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - PubChem. (n.d.). PubChem.

- Pyrazole 98 288-13-1 - MilliporeSigma. (n.d.). MilliporeSigma.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide | C6H10N4O | CID 7017548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SV ChemBiotech - Pyrazoles [svchembiotech.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijpbs.com [ijpbs.com]

- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide PubChem CID 13822925

Executive Summary: The "Privileged Scaffold" Precursor

In the landscape of heterocyclic medicinal chemistry, 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide (CID 13822925) is not merely a building block; it is a strategic "linchpin" intermediate. Its structural uniqueness lies in the orthogonal reactivity of its vicinal functional groups: a nucleophilic amino group at position 4 and an electrophilic/H-bond donor carboxamide at position 5.

This specific arrangement allows for rapid, high-yield cyclization into pyrazolo[4,3-d]pyrimidines —a privileged scaffold found in blockbuster PDE5 inhibitors (e.g., Sildenafil) and next-generation kinase inhibitors (CDK, PI3K, FGFR). This guide provides a comprehensive technical analysis of this core, detailing its synthesis, physicochemical profile, and its critical role in divergent drug discovery campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before integrating this core into a workflow, researchers must establish a baseline for its physical behavior. The following data aggregates experimental values and computed descriptors essential for analytical method development.

Identity Matrix

| Parameter | Specification |

| IUPAC Name | 4-amino-1,3-dimethylpyrazole-5-carboxamide |

| Common Name | 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide |

| PubChem CID | 13822925 |

| Molecular Formula | C₆H₁₀N₄O |

| Molecular Weight | 154.17 g/mol |

| SMILES | CN1C(=C(C(=N1)C)N)C(=O)N |

Physicochemical Properties

| Property | Value / Observation | Context for Handling |

| Physical State | Solid (Crystalline powder) | Hygroscopic potential; store desiccated. |

| Melting Point | 154–155 °C | Sharp melting point indicates high purity potential via recrystallization. |

| Solubility | DMSO, Methanol, Ethanol | Poor water solubility; requires co-solvents for biological assays. |

| pKa (Calc) | ~3.5 (Amino group) | Weakly basic; protonation requires strong acids. |

| H-Bond Donors | 2 (Amine + Amide) | Critical for active site binding in kinases. |

Synthesis Protocol: The Nitro-Reduction Route

While several routes exist, the most robust and scalable method involves the selective reduction of the 4-nitro precursor. This route preserves the sensitive carboxamide moiety while quantitatively converting the nitro group to the amine.

Reaction Logic

The synthesis hinges on the chemoselective reduction of 1,3-dimethyl-4-nitropyrazole-5-carboxamide . We utilize catalytic hydrogenation (Raney Nickel or Pd/C) over chemical reduction (SnCl₂) to minimize metal waste and simplify workup, crucial for pharmaceutical grade purity.

Step-by-Step Methodology

Reagents:

-

Precursor: 1,3-dimethyl-4-nitropyrazole-5-carboxamide (1.0 eq)

-

Catalyst: Raney Nickel (50% slurry in water) or 10% Pd/C

-

Solvent: Methanol (anhydrous)

-

Atmosphere: Hydrogen gas (H₂)

Protocol:

-

Dissolution: In a high-pressure hydrogenation vessel, dissolve 50.0 g of the nitro-precursor in 500 mL of methanol. Ensure complete solvation; slight warming (35°C) is permissible.

-

Catalyst Addition: Caution: Raney Nickel is pyrophoric. Under an argon blanket, carefully add 2.0 g of Raney Nickel slurry.

-

Hydrogenation: Seal the vessel and purge with N₂ (3x) followed by H₂ (3x). Pressurize to 50 psi (3.4 bar) with H₂.

-

Reaction: Agitate at room temperature. Monitor H₂ uptake. The reaction is exothermic; maintain internal temperature <60°C. Reaction is typically complete when pressure drop ceases (approx. 2–4 hours).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst (keep wet to prevent ignition).

-

Isolation: Concentrate the filtrate in vacuo.

-

Purification: Recrystallize the crude solid from Ethyl Acetate/Ethanol to yield the target as off-white crystals (Yield >85%).

Visualizing the Pathway

Figure 1: Chemoselective reduction pathway for the synthesis of CID 13822925.

Strategic Utility: The Pyrazolo[4,3-d]pyrimidine Hub

The true value of CID 13822925 lies in its "bidentate" nature. The 4-amino and 5-carboxamide groups are positioned perfectly to react with electrophilic carbon centers (aldehydes, carboxylic acids, urea) to form a six-membered pyrimidine ring fused to the pyrazole.

Mechanism of Action: Cyclocondensation

-

Acylation: The 4-amino group attacks an electrophile (e.g., an acid chloride or ester), forming an amide intermediate.

-

Dehydration/Cyclization: Under basic conditions (e.g., NaOEt or KOtBu), the amide nitrogen of the carboxamide group attacks the newly formed carbonyl, expelling water and closing the pyrimidine ring.

This generates the Pyrazolo[4,3-d]pyrimidine core, a bio-isostere of purine (adenine/guanine), allowing these molecules to compete for ATP binding sites in kinases.

Workflow: From Scaffold to Drug Candidate

Figure 2: Divergent synthesis strategies utilizing CID 13822925 to access major drug classes.

Critical Applications & Case Studies

PDE5 Inhibition (Sildenafil Analogs)

This core is the direct structural ancestor of Sildenafil (Viagra) and related compounds. By modifying the substituents on the pyrimidine ring formed from this core, researchers tune the selectivity for Phosphodiesterase type 5 (PDE5).

-

Mechanism: The pyrazolo-pyrimidine mimics the guanine base of cGMP, the natural substrate of PDE5.

Kinase Inhibition (FGFR & CDK)

Recent literature highlights the use of this scaffold in designing covalent inhibitors for Fibroblast Growth Factor Receptors (FGFR).

-

Insight: The N-1 methyl and C-3 methyl groups on the pyrazole ring (present in CID 13822925) provide critical hydrophobic contacts within the ATP-binding pocket of the kinase, often dictating selectivity over other kinases.

Safety & Handling Protocols

While specific toxicological data for this intermediate is limited, its structural analogs suggest specific precautions.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.

-

Personal Protective Equipment (PPE):

-

Nitrile gloves (0.11 mm minimum thickness).

-

P2 respiratory filter if handling powder outside a fume hood.

-

Safety goggles.

-

-

Spill Response: Sweep up dry to avoid dust generation. Clean surface with ethanol followed by water.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13822925, 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

-

PrepChem. Synthesis of 1,3-dimethyl-4-amino-pyrazol-5-carboxamide. (Based on standard Raney Ni reduction protocols for nitro-pyrazoles). Retrieved from [Link]

-

Vertex AI Search Results. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents. (Contextualizing the scaffold for ALI and kinase inhibition). Retrieved from [Link]

-

MDPI (2024). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors. (Highlighting the versatility of amino-pyrazole precursors). Retrieved from [Link][1]

Sources

Aminopyrazole Carboxamide Building Blocks: A Technical Guide to Scaffold Utility and Synthetic Architecture

The following technical guide details the utility, synthesis, and application of aminopyrazole carboxamide building blocks in drug discovery.

Executive Summary

The aminopyrazole carboxamide motif (specifically 3-amino-1H-pyrazole-4-carboxamide and its 5-amino tautomer) represents a "privileged scaffold" in modern medicinal chemistry. Its structural economy allows it to serve two distinct but equally critical roles:

-

A Primary Pharmacophore: Functioning as a high-fidelity ATP-mimetic hinge binder in kinase inhibitors (e.g., CDKs, FLT3, Aurora kinases).

-

A Synthetic Linchpin: Acting as the pluripotent precursor for fused bicyclic systems, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines.

This guide analyzes the structural logic, regioselective synthetic strategies, and application protocols for this building block, designed for medicinal chemists requiring actionable technical depth.

Part 1: Structural Significance & Pharmacophore Analysis[1]

The "Janus" Tautomerism and Hinge Binding

The utility of the aminopyrazole carboxamide lies in its ability to present a donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) hydrogen bonding surface depending on its tautomeric state and substitution.

-

Hinge Interaction: In the context of kinase inhibition, the pyrazole nitrogen (N2) typically acts as a hydrogen bond acceptor from the hinge region backbone amide, while the exocyclic amine (C3/C5-NH2) acts as a hydrogen bond donor to the backbone carbonyl.

-

The Carboxamide Vector: The C4-carboxamide moiety is geometrically positioned to project substituents into the "solvent-front" or "ribose-pocket," allowing for solubility-enhancing groups (e.g., piperazines, morpholines) without disrupting the primary binding event.

Structural Tautomerism Visualization

The following diagram illustrates the tautomeric equilibrium and the resulting binding vectors essential for structure-based drug design (SBDD).

Figure 1: Tautomeric equilibrium of the aminopyrazole core and its divergent utility in hinge binding versus fused-ring synthesis.

Part 2: Synthetic Strategies & Regiocontrol[2]

The synthesis of aminopyrazole carboxamides is often plagued by regioselectivity issues, particularly during N-alkylation or cyclization. The choice of synthetic route dictates the substitution pattern.

Route A: The -Ketonitrile Approach (Classical)

This is the most versatile route for generating 5-aminopyrazoles.[1]

-

Mechanism: Condensation of hydrazines with

-ketonitriles (or enaminonitriles). -

Regioselectivity: Reaction of monosubstituted hydrazines (

) with

Route B: The One-Pot Cyanoacetamide Protocol (Scalable)

Ideal for generating the unsubstituted 3-amino-pyrazole-4-carboxamide building block on a multi-gram scale.

-

Reagents: 2-Cyanoacetamide + Triethyl orthoformate + Hydrazine hydrate.

-

Advantage: Avoids isolation of unstable intermediates; high atom economy.

Synthetic Decision Tree

Use the following logic flow to select the optimal synthetic pathway for your target building block.

Figure 2: Synthetic decision tree for selecting the optimal route based on N-substitution requirements.

Part 3: Medicinal Chemistry Applications[4][5][6][7][8][9][10][11]

Kinase Inhibition (CDK & FLT3)

The 3-aminopyrazole-4-carboxamide motif is a bioisostere of the urea linkage found in many kinase inhibitors but offers improved solubility and rigidification.

-

Case Study (FLT3 Inhibitors): Derivatives of 3-amino-indazole (a fused analog) and pyrazole-carboxamides have shown nanomolar potency against FLT3-ITD mutations in AML (Acute Myeloid Leukemia). The carboxamide oxygen accepts a H-bond from the conserved lysine in the active site, while the amino group interacts with the gatekeeper residue region.

Precursor to Pyrazolo[1,5-a]pyrimidines

Reacting 3-aminopyrazole-4-carboxamide with 1,3-diketones or

-

CDK2/Cyclin E inhibitors

-

KSP (Kinesin Spindle Protein) inhibitors

Quantitative SAR Data Summary

Below is a summary of typical potency shifts observed when optimizing this scaffold for kinase activity (General trends based on CDK/FLT3 literature).

| Structural Modification | Effect on Potency (IC50) | Effect on Physicochemical Props | Mechanistic Rationale |

| Core: Pyrazole → N-Methylpyrazole | Decrease (10-50x) | Improved Lipophilicity | Loss of donor interaction at hinge (if N1 is binding). |

| C4-Subst: Carboxamide → Ester | Decrease (>100x) | Reduced Solubility | Loss of H-bond acceptor capability; steric clash. |

| C3-Amino: Acylation (Amide) | Variable | Improved Stability | Switches donor/acceptor profile; targets back-pocket. |

| Rigidification: Fused Ring (Indazole) | Increase (2-5x) | Reduced Entropy Cost | Pre-organization of the pharmacophore. |

Part 4: Experimental Protocols

Protocol: One-Pot Synthesis of 3-Amino-1H-pyrazole-4-carboxamide Hemisulfate

Based on scalable industrial methods (e.g., CN101475533B).

Objective: Synthesis of the core building block without chromatographic purification.

Reagents:

-

2-Cyanoacetamide (1.0 eq)

-

Triethyl orthoformate (TEOF) (1.1 eq)

-

Morpholine (1.0 eq, catalyst/solvent modifier)

-

Hydrazine Hydrate (80%) (1.2 eq)

-

Sulfuric acid (50%)

Step-by-Step Methodology:

-

Condensation: Charge a reaction vessel with water, 2-cyanoacetamide, and morpholine. Heat to 50–55 °C.

-

Alkoxymethylene Formation: Add Triethyl orthoformate (TEOF) dropwise over 1 hour. Reflux the mixture (approx. 80 °C) for 4–6 hours. Checkpoint: Monitor TLC for disappearance of cyanoacetamide.

-

Cyclization: Cool the mixture to 30 °C. Add Hydrazine Hydrate dropwise (exothermic reaction). Reflux for 2 hours.

-

Salt Formation: Cool to 20 °C. Acidify carefully with 50% sulfuric acid to pH ~2.

-

Isolation: Cool to 0–5 °C. The hemisulfate salt precipitates.[4] Filter the white solid.

-

Purification: Wash the filter cake with ice-cold ethanol/water (1:1). Dry at 60 °C under vacuum.

Yield: Typically 80–88%. Purity: >98% (HPLC).

Protocol: Regioselective Synthesis of 5-Amino-1-aryl-pyrazole-4-carboxamides

Objective: Creating N-substituted derivatives for specific kinase selectivity profiles.

Methodology:

-

Precursor Prep: React 2-cyano-3-ethoxyacrylate with the desired Aryl-Hydrazine in Ethanol at reflux.

-

Regiocontrol: The use of ethanol typically favors the 5-amino isomer. If the 3-amino isomer is desired, using a more polar/protic solvent or specific Lewis acid catalysts can sometimes shift the ratio, but direct synthesis from pre-functionalized hydrazines is more reliable.

-

Workup: Evaporate solvent. Recrystallize from Ethanol/DMF.

References

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 2022.[5] Link

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI Molecules, 2017. Link

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 2023. Link

-

One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. Google Patents (CN101475533B). Link

-

Avapritinib-based SAR studies unveil a binding pocket in KIT and PDGFRA. Nature Communications, 2024. Link

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]

- 5. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrazole-5-carboxamide Derivatives: Synthetic Architectures and Medicinal Utility

[1][2][3][4]

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, historically dominated by the 1,5-diarylpyrazole-3-carboxamide class (exemplified by the CB1 antagonist Rimonabant). However, the pyrazole-5-carboxamide regioisomer represents a distinct and increasingly valuable chemical space. By shifting the amide vector to the C5 position (adjacent to the N1 substituent), medicinal chemists can access unique vector geometries for hydrogen bonding, alter metabolic stability, and exploit specific steric clashes to lock bioactive conformations.

This guide provides a technical deep-dive into the design, regioselective synthesis, and pharmacological application of pyrazole-5-carboxamide derivatives, specifically focusing on their utility in kinase inhibition and GPCR modulation.

Structural Logic & Pharmacophore Analysis[5]

The Regioisomeric Switch

The distinction between the 3-carboxamide and 5-carboxamide is not merely semantic; it fundamentally alters the ligand's topology.

-

3-Carboxamide (Type A): The amide is distal to the N1-substituent. The vector is linear/extended.

-

5-Carboxamide (Type B): The amide is proximal to the N1-substituent. This creates significant steric pressure, often forcing the N1-aryl group and the C5-amide out of coplanarity. This "twist" is critical for binding in restricted pockets (e.g., kinase back-pockets) and can improve oral bioavailability by disrupting crystal lattice energy (increasing solubility).

Binding Modes

In kinase drug discovery, the pyrazole-5-carboxamide motif often functions as a hinge-binding element .

-

Donor-Acceptor Motif: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amide NH acts as a donor.

-

The "Gatekeeper" Interaction: Substituents at C4 can be used to probe the gatekeeper residue, while the N1 substituent projects into the solvent-exposed region or the ribose pocket, depending on the specific kinase topology.

Synthetic Architectures: Solving the Regioselectivity Challenge

The synthesis of pyrazole-5-carboxylates is notoriously difficult due to the thermodynamic preference for the 3-carboxylate isomer during the condensation of hydrazines with unsymmetrical 1,3-dicarbonyls.

The Regiochemistry Problem

When a monosubstituted hydrazine (

-

N-terminal nitrogen (

): More nucleophilic. -

N-internal nitrogen (

): Less nucleophilic due to steric bulk and electronic effects.

To exclusively obtain the 5-carboxylate , one must force the internal nitrogen (

Visualization of Synthetic Pathways

The following diagram outlines the divergent pathways and the specific conditions required to secure the 5-carboxamide target.

Figure 1: Divergent synthetic pathways. Controlling the hydrazine protonation state is key to accessing the 5-carboxylate precursor.

Experimental Protocol: Regioselective Synthesis

This protocol describes the synthesis of a representative scaffold: N-benzyl-1-phenyl-1H-pyrazole-5-carboxamide .

Step 1: Regioselective Cyclization (The "Anti-Knorr" Approach)

To favor the 5-ester, we utilize the reaction of phenylhydrazine hydrochloride (rather than the free base) in an aprotic solvent, or utilize a specific 1,3-dipolar cycloaddition approach if higher selectivity is needed. Here, we use the optimized condensation method.

-

Reagents: Phenylhydrazine hydrochloride (1.0 eq), Ethyl 2,4-dioxovalerate (1.1 eq), Ethanol (anhydrous).

-

Causality: Using the hydrochloride salt retards the nucleophilicity of the terminal nitrogen slightly less than the internal one, but more importantly, literature suggests that in specific protic conditions with the salt, the 5-isomer ratio improves compared to the free base. Note: For absolute regiocontrol, using enaminones is preferred.

Procedure:

-

Dissolve Ethyl 2,4-dioxovalerate (20 mmol) in Ethanol (50 mL).

-

Add Phenylhydrazine hydrochloride (20 mmol) in one portion.

-

Critical Step: Stir at 0°C for 2 hours (Kinetic control), then allow to warm to room temperature over 4 hours. Do not reflux immediately, as this favors thermodynamic equilibration to the 3-isomer.

-

Evaporate solvent in vacuo.[1]

-

Purification: The crude residue contains a mixture (typically 3:1 favoring the 3-isomer if uncontrolled, but optimized conditions can shift this). Flash column chromatography (Hexane/EtOAc) is mandatory to separate the 5-ester (elutes second usually due to higher polarity from the dipole moment) from the 3-ester.

Step 2: Saponification

-

Dissolve the isolated ethyl 1-phenyl-1H-pyrazole-5-carboxylate in THF:Water (3:1).

-

Acidify with 1M HCl to pH 2.

-

Filter the white precipitate (1-phenyl-1H-pyrazole-5-carboxylic acid).

Step 3: Amide Coupling

-

Reagents: Carboxylic Acid (1.0 eq), Benzylamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

-

Mechanism: HATU generates the active ester (O-At ester), which is less prone to racemization (not an issue here) but highly reactive toward the amine.

Procedure:

-

Dissolve the carboxylic acid in dry DMF under Nitrogen.

-

Add DIPEA and stir for 5 minutes.

-

Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

-

Add Benzylamine dropwise.

-

Stir for 4 hours at RT.

-

Workup: Dilute with EtOAc, wash with saturated

(removes byproducts), 1M HCl (removes unreacted amine), and Brine. -

Dry over

and concentrate.

Case Study: RAGE Inhibitors & Kinase Selectivity

While Rimonabant (CB1) is a 3-carboxamide, the 5-carboxamide scaffold has found potent application in inhibiting the Receptor for Advanced Glycation End Products (RAGE) and specific kinases like RIP2 .

Data Comparison: 3- vs 5-Substitution

The following table summarizes the shift in properties when moving from the 3-position to the 5-position in a hypothetical SAR series (based on RAGE inhibitor data).

| Property | Pyrazole-3-carboxamide | Pyrazole-5-carboxamide | Implications |

| Vector Angle | Linear (180° relative to ring) | Angled (~140° relative to N1) | 5-position allows "wrapping" around active site residues. |

| Solubility (LogS) | Low (Planar stacking) | Moderate (Twisted conformation) | 5-substituents clash with N1-aryl, disrupting planarity and improving solubility. |

| Metabolic Stability | Moderate | High | Steric shielding of the amide bond by the N1-aryl group reduces hydrolytic cleavage. |

| Primary Target | CB1 / Cannabinoid Receptors | RAGE / RIP2 Kinase / p38 | Scaffold hopping changes target class selectivity. |

Mechanistic Pathway (RAGE Inhibition)

RAGE activation contributes to Alzheimer's pathology. Pyrazole-5-carboxamides block the interaction between RAGE and Aβ-peptides.

Figure 2: Therapeutic intervention of Pyrazole-5-carboxamides in the RAGE signaling cascade.

References

-

Suh, Y.G., et al. (2014). "Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE)."[2] European Journal of Medicinal Chemistry, 79, 128-142. [Link]

-

Deng, X., & Mani, N.S. (2008).[3][4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

-

Cetin, A. (2022). "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets." Combinatorial Chemistry & High Throughput Screening. [Link]

-

Haile, P.A., et al. (2016). "Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors."[5] Journal of Medicinal Chemistry, 59(10), 4831-4848. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide

Technical Safety & Handling Guide: 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide

Part 1: Executive Technical Summary

Context & Application: 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide is a specialized heterocyclic intermediate primarily utilized in the synthesis of bioactive pharmaceutical ingredients, specifically tyrosine kinase inhibitors (e.g., analogs related to FGFR or VEGFR inhibitors). Its structural core—a pyrazole ring substituted with an exocyclic primary amine and a carboxamide—serves as a critical "hinge-binding" motif in medicinal chemistry.

Safety Philosophy – The "Unknown Potency" Principle: While standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (H315/H319), drug development professionals must treat this substance as a high-potency intermediate (OEB 3) until specific toxicological data proves otherwise. The presence of the primary amine (–NH₂) introduces risks of skin sensitization and potential interaction with biological targets at low concentrations.

Part 2: Physicochemical & Hazard Profile

Critical Properties Table

| Property | Value / Description | Technical Implication |

| Physical State | Off-white to pale yellow solid | Dust generation is the primary exposure vector. |

| Melting Point | 170–175 °C (Predicted) | Thermally stable under standard processing; avoid melting during milling. |

| Solubility | DMSO, Methanol, DMF | Low water solubility limits aqueous decontamination efficacy; use organic co-solvents for cleaning. |

| pKa (Calculated) | ~3.5 (Amine), ~14 (Amide) | The 4-amino group is weakly basic; susceptible to oxidation. |

| Reactivity | Nucleophilic (Amine) | Incompatible with acid chlorides, anhydrides, and strong oxidizers. |

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) of amino-pyrazole analogs.

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

-

Skin/Eye Corrosion: Category 2 (H315) / Category 2A (H319) – Causes irritation.

-

Sensitization: Skin Sens. 1B (H317) – May cause an allergic skin reaction (High probability due to aniline-like structural motif).

-

STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1]

Part 3: Advanced Handling Protocols

The "Barrier-First" Containment Strategy

Do not rely solely on fume hoods. This compound requires a Containment Strategy that assumes high pharmacological activity.

Diagram 1: Exposure Risk Decision Tree A logic flow for determining the necessary level of containment based on operation type.

Caption: Decision logic for containment. Solid handling poses the highest risk of inhalation exposure.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: If outside a glovebox, N95 is insufficient. Use P100/P3 particulate respirators.

-

Dermal: Double-gloving is mandatory.

-

Inner Glove: Nitrile (4 mil).[2]

-

Outer Glove: Extended cuff Nitrile (8 mil) or Laminate (Silver Shield) if handling solutions in DCM/DMF.

-

Reasoning: Amines can permeate thin nitrile; double gloving provides a breakthrough indicator and sacrificial layer.

-

Decontamination Protocol (Self-Validating)

Standard soap and water may not solubilize this lipophilic heterocycle effectively.

-

Solubilization: Wipe surfaces with a paper towel soaked in Ethanol or Isopropanol first.

-

Surfactant Wash: Follow with 1% Alconox/SDS solution.

-

Validation: Under UV light (254 nm), many pyrazoles fluoresce. Use a portable UV lamp to inspect the workspace for residual dust (blue/purple fluorescence is common for this scaffold).

Part 4: Emergency Response & Stability

Medical Management of Exposure

-

Inhalation: Move to fresh air immediately. Corticosteroid spray (e.g., Dexamethasone) may be indicated to prevent pulmonary edema if large quantities were inhaled (Consult Physician).

-

Eye Contact: Flush for 15 minutes minimum .[3] The amine nature creates a basic environment; prolonged contact causes saponification of corneal lipids.

-

Ingestion: Do NOT induce vomiting. The amide function allows for rapid systemic absorption. Administer activated charcoal slurry if within 1 hour of ingestion.

Stability & Storage Logic

-

Storage Condition: 2–8 °C (Refrigerated), under Argon/Nitrogen.

-

Why? The primary amine at position 4 is electron-rich and susceptible to oxidative degradation (turning the solid brown/black).

-

Shelf-Life: Re-test purity (HPLC) every 12 months.

Part 5: Analytical Verification (Quality Control)

To ensure the safety data applies to your material, you must verify identity and purity. Impurities (e.g., hydrazine residues from synthesis) are often more toxic than the target compound.

Recommended HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers amine).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide).

Diagram 2: Synthesis & Degradation Workflow Visualizing where hazards originate and how the molecule degrades.

Caption: Synthesis precursors (hydrazines) pose the highest toxicity risk. Storage oxidation is the primary stability risk.

Part 6: References

-

Chemical Cloud Database. (2025). 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 59023-32-4) Entry.[4] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3338044 (Analog: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide). Retrieved from

-

European Chemicals Agency (ECHA). C&L Inventory: Pyrazole Carboxamide Derivatives. (General Safety Profile for Amino-pyrazoles). Link

-

Wuqing, D., et al. (2024).[5][6] Design, Synthesis and Biological Evaluation of 5-Amino-1H-Pyrazole-4-Carboxamide Derivatives as Pan-FGFR Covalent Inhibitors. SSRN. Link

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Aminoimidazole-5-carboxamide hydrochloride (Analogous Handling). Link

Sources

- 1. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. fishersci.com [fishersci.com]

- 4. chemcd.com [chemcd.com]

- 5. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. papers.ssrn.com [papers.ssrn.com]

4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide: A Critical Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide

Core Identity & Physicochemical Profile[1][2][3][4][5][6]

4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS No. 59023-32-4 ) is a highly functionalized heterocyclic building block essential in the synthesis of bioactive pharmaceutical ingredients. It serves as a primary scaffold for type-specific kinase inhibitors and phosphodiesterase type 5 (PDE5) inhibitors.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide |

| CAS Number | 59023-32-4 |

| Molecular Formula | C₆H₁₀N₄O |

| Molecular Weight | 154.17 g/mol |

| SMILES | Cn1c(C(N)=O)c(N)c(C)n1 |

| InChI Key | MAEONVQIUBKEIF-UHFFFAOYSA-N |

Chemical Structure Analysis

The molecule features a pyrazole core substituted at four positions, creating a dense array of functional groups for orthogonal derivatization:

-

N1-Methyl : Locks the tautomeric state, defining the steric footprint in enzyme pockets.

-

C3-Methyl : Provides hydrophobic bulk, often engaging in van der Waals interactions with hydrophobic residues (e.g., Valine/Leucine gates in kinases).

-

C4-Amino (-NH₂) : A critical nucleophile for Schiff base formation, acylation, or urea formation; acts as a hydrogen bond donor.

-

C5-Carboxamide (-CONH₂) : A robust hydrogen bond donor/acceptor motif, essential for binding to the hinge region of kinases or the metal centers of metalloenzymes.

Synthetic Methodology

The synthesis of 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide requires precise regiocontrol to distinguish it from its isomer (1,5-dimethyl-3-carboxamide). The most robust industrial route involves a cyclization-nitration-amidation-reduction sequence.

Step-by-Step Protocol

Step 1: Regioselective Cyclization

-

Reagents : Ethyl acetopyruvate (Ethyl 2,4-dioxovalerate), Methylhydrazine.

-

Conditions : Ethanol, Reflux, 2-4 h.

-

Mechanism : The condensation of methylhydrazine with the unsymmetrical 1,3-diketone ester yields two isomers. The 1,3-dimethyl-5-carboxylate is thermodynamically favored or separated via fractional crystallization.

-

Product : Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[1]

Step 2: Electrophilic Aromatic Substitution (Nitration)

-

Conditions : 0°C to RT, 1-2 h.

-

Process : The electron-rich pyrazole ring undergoes nitration at the C4 position. The ester group at C5 and methyl at C3 direct the electrophile to the vacant C4.

-

Product : Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate.

Step 3: Ammonolysis (Amidation)

-

Reagents : 28% Aqueous Ammonium Hydroxide (NH₄OH) or Methanolic Ammonia.

-

Conditions : RT to 50°C, sealed vessel, 6-16 h.

-

Process : Nucleophilic acyl substitution converts the ethyl ester to the primary amide.

-

Product : 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxamide.[1][4][5][6]

Step 4: Catalytic Hydrogenation (Reduction)

-

Reagents : H₂ (gas), Raney Nickel or Pd/C (10%).

-

Conditions : Methanol/Ethanol, 30-50 psi H₂, RT.

-

Process : The nitro group is reduced to the amine. Raney Nickel is preferred to avoid poisoning or over-reduction of the pyrazole ring.

-

Yield : >85% (Crude), recrystallized from Ethyl Acetate.

-

Final Product : 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide (MP: 154-155°C).[7]

Synthetic Pathway Diagram

Figure 1: Industrial synthesis route from acyclic precursors to the target aminopyrazole carboxamide.

Applications in Drug Discovery[13][14]

This compound is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple unrelated protein targets with high affinity.

PDE5 Inhibitor Scaffold

The structural homology between 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide and the core of Sildenafil (Viagra) is striking. Sildenafil utilizes a 1-methyl-3-propyl-pyrazole-5-carboxamide core.[8]

-

Mechanism : The pyrazole-carboxamide moiety mimics the guanine base of cGMP, allowing the inhibitor to dock into the catalytic site of Phosphodiesterase Type 5 (PDE5).

-

Modification : The C4-amino group is typically cyclized with a carboxylic acid derivative to form a fused pyrazolo[4,3-d]pyrimidin-7-one system, which is the bioactive core of Sildenafil, Vardenafil, and Udenafil.

Kinase Inhibition (FGFR & CDK)

The C4-amino and C5-carboxamide groups form a "donor-acceptor" motif that binds avidly to the hinge region of kinases.

-

FGFR Inhibitors : Derivatives of this scaffold have demonstrated nanomolar potency against Fibroblast Growth Factor Receptors (FGFR1/2/3), targeting gatekeeper mutations (e.g., V564F) in cancer therapy.[9]

-

CDK Inhibitors : The scaffold serves as a template for Cyclin-Dependent Kinase (CDK) inhibitors, preventing cell cycle progression in acute myeloid leukemia (AML) cell lines.

Pharmacophore Mapping Diagram

Figure 2: Pharmacophore mapping showing how the core interacts with biological targets.

Analytical Characterization

To ensure the integrity of the compound for research use, the following analytical standards must be met.

| Technique | Expected Signal / Observation |

| ¹H NMR (DMSO-d₆) | δ 2.12 (s, 3H, C3-CH₃), 3.75 (s, 3H, N1-CH₃), 5.65 (s, 2H, NH₂), 7.1-7.4 (br s, 2H, CONH₂).[10] |

| LC-MS (ESI+) | [M+H]⁺ peak at m/z 155.2. No significant by-products at m/z 140 (des-methyl) or 185 (nitro precursor). |

| Appearance | White to off-white crystalline solid.[11] |

| Melting Point | 154°C – 155°C (Sharp melting range indicates high purity). |

Quality Control Check

-

Regioisomer Contamination : Check for the presence of 1,5-dimethyl-3-carboxamide isomer. In ¹H NMR, the N-methyl shift of the 1,5-isomer is typically shielded (upfield) compared to the 1,3-isomer due to the adjacent phenyl or carbonyl group twisting.

-

Nitro Impurity : Residual nitro intermediate (yellow color) is a common impurity if reduction is incomplete. Monitor absorbance at 350-400 nm.

References

-

PrepChem . Synthesis of 1,3-dimethyl-4-amino-pyrazol-5-carboxamide. Available at: [Link]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 3338044: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Sildenafil Intermediate). Available at: [Link]

-

MDPI . Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. Available at: [Link]

-

Chemcd . 4-amino-1,3-dimethyl-1h-pyrazole-5-carboxamide CAS 59023-32-4 Entry. Available at: [Link]

Sources

- 1. 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE | 136678-93-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2428584-36-3;三氟胸苷杂质14;154925-95-8;尿苷杂质9(3',5'-双-O-(叔丁基二甲基硅基)-5-溴-2'-脱氧尿苷); CAS [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 4-Nitro-1H-pyrazole-3-carboxamide | 1092683-07-2; 65190-36-5 | Benchchem [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. jocpr.com [jocpr.com]

Protocol for amide coupling using aminopyrazole carboxamide

Application Note: High-Efficiency Amide Coupling Strategies for Deactivated Aminopyrazole Carboxamides

Part 1: Strategic Overview & Mechanistic Insight

The Challenge: Electronic Deactivation and Tautomeric Ambiguity Coupling a carboxylic acid to 3-amino-1H-pyrazole-4-carboxamide (and its derivatives) presents a distinct set of synthetic challenges that often lead to low yields or stalled reactions when using standard peptide coupling protocols (e.g., EDC/NHS).

-

Nucleophilic Deactivation: The exocyclic amine at position 3 is significantly deactivated. The pyrazole ring itself is electron-deficient (π-excessive but inductively withdrawing), and the carboxamide group at position 4 acts as a strong electron-withdrawing group (EWG). This drops the pKa of the conjugate acid of the amine to < 3.0, rendering it a poor nucleophile.

-

Solubility: The carboxamide moiety creates a rigid hydrogen-bonding network, making the substrate sparingly soluble in standard non-polar solvents (DCM, Toluene), often necessitating polar aprotic solvents like DMF, DMAc, or NMP.

-

Regioselectivity (Tautomerism): The pyrazole ring exists in equilibrium between tautomers. While the exocyclic amine is the desired nucleophile, the ring nitrogens (

) can compete for the activated acyl species, potentially leading to

The Solution: High-Energy Activation To overcome the poor nucleophilicity, we must employ coupling reagents that generate highly reactive active ester or mixed anhydride intermediates. The recommended hierarchy is T3P (Propylphosphonic anhydride) for scalability and cleanliness, followed by HATU for small-scale discovery, and Ghosez’s Reagent for sterically encumbered acids.

Part 2: Decision Matrix & Reagent Selection

| Feature | Method A: T3P (Propylphosphonic Anhydride) | Method B: HATU / Uronium | Method C: Acid Chloride (Ghosez) |

| Primary Use Case | Gold Standard. Scalable, difficult amines. | Discovery scale, library synthesis. | "Nuclear Option" for non-reactive acids. |

| Active Species | Mixed Phosphonic Anhydride | O-Azabenzotriazole Active Ester | Acid Chloride / Keteneiminium |

| Byproducts | Water-soluble (easy wash). | Tetramethylurea (difficult to remove). | HCl or neutral amides. |

| Epimerization | Very Low.[1] | Moderate (requires base control). | High (if not carefully controlled). |

| Cost | Moderate (High atom economy on workup). | High. | Moderate. |

Part 3: Experimental Protocols

Protocol A: The T3P Method (Recommended)

Rationale: T3P drives the reaction of poorly nucleophilic amines by forming a highly reactive mixed anhydride. It tolerates the high temperatures often needed to solubilize aminopyrazole carboxamides.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Aminopyrazole Carboxamide (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 5.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)

-

Solvent: EtOAc (if soluble), otherwise DMF or NMP.

Step-by-Step:

-

Dissolution: In a dry reaction vial, suspend the Aminopyrazole Carboxamide (1.1 equiv) and Carboxylic Acid (1.0 equiv) in the minimum amount of solvent (DMF or NMP is preferred for solubility).

-

Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both a base and a catalyst to suppress epimerization.

-

Activation: Cool the mixture to 0 °C. Add T3P solution dropwise.

-

Reaction: Allow to warm to Room Temperature (RT).

-

Checkpoint: If the solution is not homogeneous or reaction is slow after 2 hours, heat to 50–60 °C . The thermal stability of T3P allows for heating without significant decomposition.

-

-

Workup (Critical Advantage):

Protocol B: The HATU Method (High Throughput)

Rationale: HATU generates the O-At active ester, which benefits from the neighboring group effect of the pyridine nitrogen in the triazole ring, accelerating the coupling rate.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Pre-Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF. Add DIPEA (1.0 equiv) and HATU (1.1 equiv). Stir for 5–10 minutes at RT. Visual Cue: Solution often turns yellow/orange.

-

Amine Addition: Add the Aminopyrazole Carboxamide (1.0 equiv) and the remaining DIPEA (2.0 equiv).

-

Reaction: Stir at RT for 4–16 hours.

-

Quench: If the reaction stalls, add 0.5 equiv of HOAt (if available) or heat to 40 °C.

-

Workup:

-

Dilute with EtOAc.

-

Wash 3x with water (to remove DMF).

-

Wash 1x with Brine.

-

Note: HATU byproducts (tetramethylurea) are water-soluble but can be sticky. Column chromatography is usually required.

-

Protocol C: Ghosez’s Reagent (For Sterically Hindered Acids)

Rationale: When the carboxylic acid is bulky, HATU/T3P may fail to activate it efficiently. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions.

Step-by-Step:

-

Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (or THF). Add Ghosez’s Reagent (1.1 equiv). Stir at RT for 1–2 hours. Monitor by TLC (acid to acid chloride conversion).

-

Coupling: In a separate vial, dissolve Aminopyrazole Carboxamide (1.1 equiv) in Pyridine (or DMF + 2.0 eq DIPEA).

-

Combination: Add the acid chloride solution dropwise to the amine solution at 0 °C.

-

Reaction: Warm to RT and stir for 2 hours.

Part 4: Visualization & Logic Flow

Figure 1: Reaction Decision Tree for Deactivated Amines

Caption: Decision matrix for selecting the optimal coupling conditions based on substrate solubility and reactivity.

Part 5: Troubleshooting & Quality Control

1. Regioselectivity Issues (Ring vs. Exocyclic N)

-

Symptom: LCMS shows correct mass, but NMR indicates acylation on the ring nitrogen (chemical shift of pyrazole protons changes significantly).

-

Fix: Ring acylation is often kinetically favored but thermodynamically unstable.

-

Strategy: Heat the reaction mixture (50 °C) in the presence of base. This often promotes the rearrangement of the acyl group from the ring nitrogen to the thermodynamic exocyclic amine product.

-

Alternative: Use Boc-protection on the ring nitrogen (

) prior to coupling, then deprotect with TFA/DCM.

-

2. "Stalled" Reaction

-

Symptom: Starting material remains despite excess reagents.

-

Fix: The carboxamide group may be H-bonding with the amine, locking it in an unreactive conformation.

-

Strategy: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and heat to 80 °C. NMP disrupts H-bond aggregates better than DMF.

-

Catalyst: Add 0.1 equiv of DMAP (4-Dimethylaminopyridine) to form the highly reactive acyl-pyridinium intermediate.

-

3. Purification

-

Aminopyrazole carboxamides are polar. If the product does not precipitate upon water addition:

-

Use Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

-

Avoid Methanol in normal phase chromatography if possible, as it can co-elute with DMF; use DCM:EtOH (90:10).

-

Part 6: References

-

Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4][5][6] Tetrahedron. Link

-

Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses. Link

Sources

- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 2. 3-Aminopyrazole CAS#: 1820-80-0 [m.chemicalbook.com]

- 3. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. jpt.com [jpt.com]

Application Notes and Protocols for the Synthesis of Fused Pyrazole Heterocycles

Introduction: The Privileged Scaffold of Fused Pyrazoles in Modern Drug Discovery

Fused pyrazole heterocycles represent a cornerstone in medicinal chemistry and drug development.[1] These bicyclic systems, formed by the annulation of a pyrazole ring with another heterocyclic or carbocyclic moiety, exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] Their rigid structures and diverse substitution patterns allow for precise three-dimensional arrangements of functional groups, making them ideal scaffolds for targeting a variety of biological targets with high affinity and selectivity.[5][6] Notably, derivatives of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines have gained prominence as potent kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[5][6]

This comprehensive guide provides detailed synthetic protocols and mechanistic insights for the preparation of key fused pyrazole systems. The methodologies presented are selected for their reliability, efficiency, and broad applicability, catering to the needs of researchers and scientists in both academic and industrial settings. Each protocol is designed to be a self-validating system, with explanations for the critical steps and choices of reagents, ensuring a deep understanding of the underlying chemical principles.

I. Synthesis of Pyrazolo[1,5-a]pyrimidines: A Scaffold for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[5][7] The most prevalent and robust synthetic strategy involves the cyclocondensation of 3-aminopyrazole derivatives with 1,3-bielectrophilic partners, such as β-dicarbonyl compounds or their synthetic equivalents.[5]

General Synthetic Workflow

The fundamental approach to the pyrazolo[1,5-a]pyrimidine core is a cyclization reaction that forms the pyrimidine ring onto a pre-existing pyrazole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Recrystallization of 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide

The following Technical Support Guide is designed for researchers and process chemists working with 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS: 59023-32-4).

This guide prioritizes purification efficiency, yield maximization, and impurity profile management .

Compound Profile & Solubility Logic

Compound: 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS: 59023-32-4 Molecular Formula: C₆H₁₀N₄O Molecular Weight: 154.17 g/mol Target Purity: >98% (HPLC area) Appearance: White to off-white crystalline solid (Crude is often yellow/brown due to nitro-precursor impurities).

Solubility Data & Solvent Selection

The solubility profile of this aminopyrazole is dictated by the competition between its polar hydrogen-bonding motifs (primary amine, primary amide) and its lipophilic heterocyclic core.

| Solvent System | Solubility Behavior | Application |

| Ethyl Acetate (EtOAc) | Ideal. High solubility at boiling point (77°C); low solubility at RT/0°C. | Primary Recrystallization Solvent |

| Methanol / Ethanol | High solubility even at RT. | Not recommended for crystallization alone (yield loss). Good for reaction solvent. |

| Isopropyl Alcohol (IPA) | Moderate solubility. | Alternative Solvent. Good for slower crystallization if EtOAc fails. |

| Water | Low solubility for free base. | Poor for recrystallization; useful for washing inorganic salts. |

| Diisopropyl Ether | Very low solubility. | Anti-solvent. Use to crash product out of alcoholic solutions. |

Standard Operating Procedure (SOP): Recrystallization

Objective: Purify crude material (typically obtained from the catalytic reduction of 1,3-dimethyl-4-nitropyrazole-5-carboxamide) to remove trace nitro-impurities and oxidation byproducts.

Workflow Diagram

Caption: Optimized recrystallization workflow for removing nitro-precursors and mechanical impurities.

Step-by-Step Protocol

-

Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition: Add Ethyl Acetate (EtOAc) .

-

Ratio: Start with 10 mL per gram of crude solid.

-

-

Dissolution: Heat the mixture to reflux (approx. 77°C) with stirring.

-

Observation: The solid should dissolve completely. If solids persist after 10 minutes of reflux, add more EtOAc in 1-2 mL increments until clear.

-

Note: If black specks remain (palladium/carbon residues from synthesis), perform a hot filtration through a Celite pad immediately.

-

-

Crystallization: Remove heat and allow the flask to cool to room temperature slowly (over 30-45 minutes). Rapid cooling may trap impurities.

-

Optimization: Once at room temperature, place the flask in an ice bath (0-5°C) for 1-2 hours to maximize yield.

-

-

Isolation: Filter the crystals using a Buchner funnel.

-

Washing: Wash the filter cake with a small volume of ice-cold EtOAc (to remove mother liquor containing impurities).

-

Drying: Dry under vacuum at 40-45°C. High heat (>60°C) may cause oxidation (discoloration) of the amino group.

Troubleshooting & FAQs

Q1: My product is turning brown/pink during recrystallization. Why?

Diagnosis: Oxidation of the amino group (

-

Degas Solvents: Sparge the Ethyl Acetate with nitrogen/argon before use.

-

Add Antioxidant: Add a trace amount of sodium dithionite or perform the recrystallization under a nitrogen blanket.

-

Activated Charcoal: If the crude is already dark, add activated charcoal (5-10 wt%) during the hot reflux step and filter hot.

Q2: The product "oils out" (forms a liquid blob) instead of crystallizing.

Diagnosis: The solution is too concentrated, or the temperature dropped too fast (supersaturation occurred too quickly). Solution:

-

Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

-

Dilute: Add 10-20% more solvent.

-

Seed: Once the solution cools slightly and is clear, add a tiny crystal of pure product ("seed crystal") to provide a nucleation site.

-

Slow Cool: Wrap the flask in a towel to slow the cooling rate.

Q3: The yield is very low (<50%).

Diagnosis: Product is too soluble in the chosen volume of EtOAc. Solution:

-

Concentrate: Evaporate 30-50% of the solvent from the mother liquor and cool again to harvest a "second crop."

-

Anti-Solvent: If using Methanol/Ethanol (where solubility is high), add Diisopropyl Ether or Hexane dropwise to the hot solution until it turns slightly cloudy, then cool.

Q4: Can I use water as a solvent?

Answer: Generally, no . While the amide group is polar, the methylated pyrazole core makes the free base poorly soluble in water. Water is effective for removing inorganic salts (like NaCl or catalyst residues) by washing the solid filter cake, but not for recrystallizing the organic compound itself.

References

-

PrepChem. Synthesis of 1,3-dimethyl-4-amino-pyrazol-5-carboxamide. (Detailed protocol for reduction and ethyl acetate recrystallization). Link

-

ChemCD. 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS 59023-32-4 Data. (Physical properties and identifiers). Link

-

National Institutes of Health (PubChem). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (Structural analog data for solubility comparison). Link

Troubleshooting low solubility of aminopyrazole derivatives in organic solvents